molecular formula C19H17ClN2O6 B3936817 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate

2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate

Cat. No.: B3936817
M. Wt: 404.8 g/mol
InChI Key: WENJOCVXOZCEIX-UHFFFAOYSA-N
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Description

2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate is a complex organic compound that features both aromatic and aliphatic components It is characterized by the presence of a chloro-nitrophenyl group, an oxoethyl group, and a phenylamino-pentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce the nitro group, forming 4-chloro-3-nitrophenyl.

    Esterification: The nitrophenyl compound is then reacted with oxoethyl groups under acidic conditions to form the ester linkage.

    Amidation: The ester is further reacted with phenylamino-pentanoic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.

Major Products

    Reduction: 2-(4-amino-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate.

    Substitution: 2-(4-substituted-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate.

    Hydrolysis: 4-chloro-3-nitrophenyl acetic acid and phenylamino-pentanoic acid.

Scientific Research Applications

2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylamino group can form hydrogen bonds with proteins, affecting their function. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(methylamino)pentanoate: Similar structure but with a methylamino group instead of a phenylamino group.

    2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(ethylamino)pentanoate: Similar structure but with an ethylamino group instead of a phenylamino group.

    2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(propylamino)pentanoate: Similar structure but with a propylamino group instead of a phenylamino group.

Uniqueness

The presence of the phenylamino group in 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate provides unique chemical properties, such as enhanced stability and specific interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 5-anilino-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O6/c20-15-10-9-13(11-16(15)22(26)27)17(23)12-28-19(25)8-4-7-18(24)21-14-5-2-1-3-6-14/h1-3,5-6,9-11H,4,7-8,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENJOCVXOZCEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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